Metizolam

Description

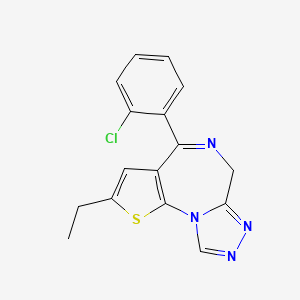

Structure

3D Structure

Properties

IUPAC Name |

7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4S/c1-2-10-7-12-15(11-5-3-4-6-13(11)17)18-8-14-20-19-9-21(14)16(12)22-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSSWDKQLVBUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032847 | |

| Record name | Metizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40054-68-0 | |

| Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-CHLOROPHENYL)-2-ETHYL-6H-THIENO(3,2-F)(1,2,4)TRIAZOLO(4,3-A)(1,4)DIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1C6XI9LLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metizolam chemical structure and properties

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Metizolam

Introduction

This compound, also known as desmethyletizolam, is a synthetic thienotriazolodiazepine, a class of compounds that are structural analogs of benzodiazepines.[1][2] It is the demethylated analogue of the more widely known etizolam.[1][3][4] First synthesized as early as the 1970s and patented in 1995 by a Japanese company for its potential anxiolytic properties, it was never commercially marketed as a medication.[5][6] this compound has since emerged as a designer drug, first identified in the illicit drug market in 2015.[5][7] This document provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for its study.

Chemical Identity and Structure

This compound is chemically distinct from classical benzodiazepines due to the replacement of the benzene ring with a thiophene ring, classifying it as a thienodiazepine.[1][7] The fusion of a triazole ring to the diazepine structure further categorizes it as a thienotriazolodiazepine.[1] This core structure consists of a thiophene ring fused to a seven-membered diazepine ring.[1] An ethyl group is attached at position R7, and a 2-chlorophenyl ring is bound at R5.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1][5][6]triazolo[4,3-a][1][6]diazepine | [4][5] |

| Synonyms | Desmethyletizolam | [1][5][8] |

| CAS Number | 40054-68-0 | [4][5][8] |

| Molecular Formula | C₁₆H₁₃ClN₄S | [5][7][8] |

| Molecular Weight | 328.8 g/mol | [5][7] |

| InChI String | InChI=1S/C16H13ClN4S/c1-2-10-7-12-15(11-5-3-4-6-13(11)17)18-8-14-20-19-9-21(14)16(12)22-10/h3-7,9H,2,8H2,1H3 | [4][5][8] |

| SMILES String | CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl | [7] |

| PubChem CID | 12434325 | [4] |

Physicochemical Properties

This compound is typically encountered as a white solid or crystalline material.[5] Its stability and solubility are important considerations for its use as an analytical reference standard and in research settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | White Solid Material / Crystalline Solid | [5][8] |

| Solubility | DMF: 15 mg/mLDMSO: 15 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL | [8] |

| Storage | -20°C | [8] |

| Stability | ≥ 5 years (under specified storage) | [8] |

| λmax | 232 nm | [8] |

Pharmacology

Mechanism of Action

Like other benzodiazepines and their analogues, this compound exerts its effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][6][9] this compound acts as a full agonist at the benzodiazepine allosteric site on the GABA-A receptor.[1][7] Binding to this site does not directly activate the receptor but enhances the affinity of GABA for its own binding site.[9][10] This potentiation of GABAergic neurotransmission increases the frequency of chloride channel opening, leading to an influx of chloride ions into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less excitable, producing widespread CNS depression.[6][9]

Caption: this compound's GABA-A receptor signaling pathway.

Pharmacological Effects

This compound produces a range of effects typical of CNS depressants.[1] Its primary reported effects include anxiolysis (anxiety suppression), sedation, muscle relaxation, disinhibition, and amnesia.[1][3][6] Its anxiolytic action is reported to be approximately six times greater than that of diazepam.[1] At higher doses, it can induce hypnosis, reducing the time to fall asleep and increasing total sleep time.[1][2]

Pharmacokinetics

This compound is absorbed relatively quickly following oral administration, with peak plasma concentrations achieved between 30 minutes and 2 hours.[1][6] It has a mean elimination half-life of about 3.4 hours.[1][2] Thienotriazolodiazepines like this compound are generally easily oxidized and rapidly metabolized, which may lead to a lower risk of accumulation with prolonged use compared to some other benzodiazepines.[1] Metabolism is expected to occur in the liver, primarily via the cytochrome P450 enzyme system, specifically CYP3A4, similar to other benzodiazepines.[11]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | Not specified, but etizolam is 93% | [2] |

| Time to Peak Plasma | 30 minutes - 2 hours | [1][6] |

| Elimination Half-life | ~3.4 hours | [1][2] |

| Metabolism | Hepatic, likely via CYP3A4 | [11] |

| Excretion | Primarily renal (as metabolites) | [11] |

Experimental Protocols

Synthesis

While specific, detailed industrial synthesis protocols for this compound are not publicly available, its synthesis dates back to the 1970s.[5] A common method for synthesizing related thienodiazepines involves starting with a precursor like 5-(o-chlorophenyl)-7-ethyl-1,2-dihydro-3H-thieno[2,3-e][1][6]diazepine-2-thione.[7] A generalized, plausible multi-step synthetic pathway would involve:

-

Thienodiazepine Core Formation: Condensation reactions to form the initial thieno[2,3-e][1][6]diazepine structure.

-

Functionalization: Introduction of the 2-chlorophenyl and ethyl groups at the appropriate positions.

-

Triazole Ring Annulation: A key step involving the cyclization of a hydrazine derivative or a similar precursor with an appropriate reagent to form the fused triazole ring, yielding the final this compound molecule. This often involves chlorination followed by cyclization.[7][12]

The process is an operationally simple, one-pot–two-step cascade reaction that is highly atom-economical.[12]

Analytical Methodologies

The detection and quantification of this compound in biological and seized materials rely on standard forensic and analytical chemistry techniques.[5]

5.2.1 Sample Preparation

For biological matrices like urine or blood, a sample preparation step is crucial to extract and concentrate the analyte.

-

Liquid-Liquid Extraction (LLE): A common method used to purify and concentrate samples before analysis.[13]

-

Solid-Phase Extraction (SPE): An alternative to LLE that can offer cleaner extracts and better automation potential.

-

Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) is often performed to cleave conjugated metabolites, increasing the detectability of the parent drug and its metabolites.[3]

5.2.2 Instrumental Analysis

Several advanced analytical techniques are used for the definitive identification and quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A reference method for benzodiazepine detection, offering high sensitivity and specificity.[5][13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for quantifying drugs at very low concentrations in biological fluids, providing excellent sensitivity and specificity.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and can detect analytes like this compound in samples such as hydrolyzed urine.[5][13] A study noted that this compound was detectable in hydrolyzed urine for up to 46 hours post-administration using NMR.[13]

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a potent thienotriazolodiazepine with a well-defined chemical structure and pharmacological profile characteristic of a CNS depressant. Its action is mediated through the positive allosteric modulation of GABA-A receptors. While it has a history in pharmaceutical research, its current relevance is primarily in the fields of forensic toxicology and clinical chemistry due to its presence in the illicit drug market. Standard analytical protocols, particularly those employing mass spectrometry, are effective for its identification and quantification in various matrices. Further research is needed to fully characterize its metabolic fate, long-term effects, and complete toxicological profile.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Etizolam - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cfsre.org [cfsre.org]

- 6. tripsitter.com [tripsitter.com]

- 7. Buy this compound | 40054-68-0 [smolecule.com]

- 8. caymanchem.com [caymanchem.com]

- 9. What is the mechanism of Etizolam? [synapse.patsnap.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. j-initiative.org [j-initiative.org]

- 12. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Metizolam: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Metizolam (also known as desmethyletizolam), a thienodiazepine compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacology, and analytical methods.

Chemical Identity

This compound is a synthetic compound belonging to the thienodiazepine class, which is structurally related to benzodiazepines.[1] It is the demethylated analogue of the closely related and more well-known compound, etizolam.[2][3]

| Identifier | Value |

| Primary IUPAC Name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1][2][4]triazolo[4,3-a][1][4]diazepine[3][5] |

| Alternative IUPAC Name | 7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene[1] |

| CAS Number | 40054-68-0[1][3][5][6] |

| Synonyms | Desmethyletizolam[2][5][6] |

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C16H13ClN4S[1][3][6] |

| Molecular Weight | 328.8 g/mol [1][5] |

| Appearance | White Solid Material[5] |

| SMILES | CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl[1] |

| InChI Key | NQSSWDKQLVBUQN-UHFFFAOYSA-N[1][3] |

Pharmacological Profile

This compound acts as a central nervous system depressant.[5] Its pharmacological effects are similar to other thienodiazepines and benzodiazepines, stemming from its interaction with the GABA-A receptor.

| Parameter | Description |

| Mechanism of Action | Full agonist at the benzodiazepine site of the GABA-A receptor.[2] |

| Effects | Anxiolytic, sedative, muscle relaxant, disinhibition, and memory suppression.[2][4][7] |

| Potency | Approximately half as potent as etizolam.[4][7] Anxiolytic action is about 6 times greater than diazepam.[2] |

| Half-life | Mean elimination half-life of about 3.4 hours.[2] It has a 60% longer half-life than etizolam.[4] |

| Pharmacokinetics | Rapidly absorbed, with peak plasma levels achieved between 30 minutes and 2 hours.[2] |

| Tolerance | Full tolerance can develop within a couple of days of repeated administration.[4] |

Mechanism of Action: GABAA Receptor Modulation

This compound, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on the central nervous system. This compound binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening, which leads to the observed sedative, anxiolytic, and muscle relaxant effects.

Caption: Mechanism of this compound at the GABA-A receptor.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature, its synthesis would follow general procedures for thienotriazolodiazepines, which dates back to the 1970s.[5] These methods generally involve multi-step reactions starting from a substituted aminothiophene.

A more readily available and crucial protocol for researchers is the analytical identification and quantification of this compound and its metabolites in biological samples, which is essential for forensic and clinical toxicology.

Protocol: LC-MS/MS Analysis of this compound in Biological Samples

This protocol is a representative example based on methods for analyzing designer benzodiazepines.[8]

1. Objective: To detect and quantify this compound in samples such as urine or plasma.

2. Materials:

-

LC-MS/MS System (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)[8]

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials

-

Reference standards for this compound

-

Acetonitrile, Methanol, Formic Acid, Ammonium Acetate (LC-MS grade)

-

Deionized water

-

Vortex mixer, Centrifuge, Evaporator

3. Sample Preparation (Urine):

-

To 500 µL of urine, add an internal standard.

-

Perform a sample clean-up. For example, add 500 µL of ice-cold acetonitrile to precipitate proteins.[8]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 2,000 rpm for 15 minutes) to pellet precipitates.[8]

-

Collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 150 µL of a suitable mobile phase, such as water or a water/acetonitrile mixture.[8]

-

Filter the solution through a 0.2 µm syringe filter before injection.[8]

4. LC-MS/MS Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be optimized.

Caption: General workflow for the analysis of this compound.

Toxicology and Metabolism

This compound poses a significant risk of overdose, especially when combined with other central nervous system depressants like opioids or alcohol.[5] Its abuse potential and the development of dependence are primary concerns. Preliminary studies on its metabolism have been conducted to identify its major metabolites in urine, which is crucial for forensic analysis and understanding its duration of action.[6] The detection of this compound and its metabolites is an important aspect of clinical and forensic toxicology.[6]

References

Metizolam's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizolam, a thienotriazolodiazepine, exerts its pharmacological effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. As a structural analog of etizolam, this compound is presumed to share a similar mechanism of action, binding to the benzodiazepine site on the GABA-A receptor complex. This interaction enhances the receptor's affinity for its endogenous ligand, GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This guide provides a comprehensive overview of the core mechanism of action of this compound on GABA-A receptors, detailing the underlying molecular interactions, relevant experimental protocols for characterization, and a summary of quantitative data derived from its close analog, etizolam.

Introduction to this compound and the GABA-A Receptor

This compound is a novel thienodiazepine that has emerged as a research chemical.[1] Structurally, it is the desmethylated analog of etizolam, a well-characterized thienodiazepine with known anxiolytic, sedative-hypnotic, and anticonvulsant properties.[2][3] The primary target of this compound and other benzodiazepine-like compounds is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[4]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of a combination of different subunits (e.g., α, β, γ).[5] This subunit heterogeneity gives rise to a variety of receptor subtypes with distinct pharmacological properties and regional distribution in the brain.[5] The binding of GABA to its receptor triggers the opening of a central chloride (Cl-) ion channel, leading to an influx of Cl- ions and hyperpolarization of the neuronal membrane.[4] This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

Core Mechanism of Action: Positive Allosteric Modulation

This compound, like other benzodiazepines, does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator (PAM).[4] This means that it binds to a site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[6] The BZD site is located at the interface between the α and γ subunits of the GABA-A receptor.[5]

The binding of this compound to the BZD site induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its binding site.[7] This enhanced affinity leads to a more frequent opening of the chloride channel in the presence of GABA.[8] The increased influx of chloride ions potentiates the inhibitory effect of GABA, resulting in the characteristic pharmacological effects of benzodiazepines, such as sedation and anxiolysis.[7]

Quantitative Pharmacological Data

Direct quantitative data on the binding affinity, potency, and efficacy of this compound at GABA-A receptors is limited in peer-reviewed literature. However, data from its close structural analog, etizolam, provides valuable insights into its potential pharmacological profile. The following tables summarize the available data for etizolam, which can be cautiously extrapolated to this compound.

Table 1: Binding Affinity of Etizolam at the Benzodiazepine Site of the GABA-A Receptor

| Compound | Radioligand | Preparation | Ki (nmol/L) | Reference |

| Etizolam | [3H]flunitrazepam | Rat cortical membranes | 4.5 | [9] |

| Alprazolam | [3H]flunitrazepam | Rat cortical membranes | 7.9 | [9] |

Lower Ki values indicate higher binding affinity.

Table 2: Potency and Efficacy of Etizolam in Potentiating GABA-Induced Chloride Currents

| Compound | GABA-A Receptor Subunit | Potentiation of GABA-induced Current | EC50 (nmol/L) | Reference |

| Etizolam | α1β2γ2S | 73% increase | 92 | [9] |

| Alprazolam | α1β2γ2S | 98% increase | 56 | [9] |

EC50 is the concentration of the drug that produces 50% of its maximal effect.

Experimental Protocols

The characterization of this compound's mechanism of action on GABA-A receptors involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the benzodiazepine binding site.

Materials:

-

Receptor Source: Membranes prepared from rat cerebral cortex or from cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations.

-

Radioligand: [3H]Flunitrazepam, a high-affinity benzodiazepine site ligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., diazepam or clonazepam).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, set up triplicate tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific binding control), and competitive binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This technique is used to measure the functional effects of this compound on GABA-A receptor activity, specifically its ability to potentiate GABA-induced chloride currents.

Objective: To determine the potency (EC50) and efficacy of this compound in enhancing GABA-A receptor function.

Materials:

-

Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subunits.

-

Recording Equipment: A two-electrode voltage-clamp or patch-clamp setup, including an amplifier, data acquisition system, and microscope.

-

Electrodes: Glass microelectrodes filled with an appropriate internal solution.

-

External Solution: A buffered saline solution (e.g., Ringer's solution for oocytes, or an artificial cerebrospinal fluid for neurons).

-

Agonist: GABA.

-

Test Compound: this compound.

Procedure:

-

Cell Preparation: Inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits or transfect mammalian cells with the corresponding cDNA.

-

Recording:

-

Two-Electrode Voltage Clamp (Oocytes): Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 to -80 mV).

-

Patch Clamp (Mammalian Cells): Form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell configuration). Clamp the membrane potential.

-

-

Drug Application: Perfuse the cell with the external solution containing a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current. Co-apply varying concentrations of this compound with the GABA solution.

-

Data Acquisition: Record the changes in the chloride current in response to GABA and GABA plus this compound.

-

Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of different concentrations of this compound. Plot the percentage potentiation of the GABA current against the log concentration of this compound to generate a dose-response curve. The EC50 and the maximum potentiation (efficacy) can be determined from this curve.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Logical Relationship: Positive Allosteric Modulation

Caption: Logical relationship of positive allosteric modulation by this compound.

Conclusion

This compound, as a thienodiazepine derivative, is a positive allosteric modulator of the GABA-A receptor. While direct experimental data for this compound remains to be fully elucidated in the scientific literature, its mechanism of action can be confidently inferred from its structural similarity to etizolam and the well-established pharmacology of benzodiazepines. By binding to the benzodiazepine site, this compound enhances the inhibitory effects of GABA, leading to its characteristic CNS depressant effects. The experimental protocols outlined in this guide provide a robust framework for the future characterization of this compound and other novel GABA-A receptor modulators. Further research is warranted to precisely quantify the binding affinity, potency, and subunit selectivity of this compound to fully understand its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Metizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizolam (also known as desmethyletizolam) is a thienodiazepine derivative, structurally related to the benzodiazepine class of drugs.[1] It is an analogue of etizolam.[1] Like other compounds in this class, this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding characteristics, pharmacokinetics, and pharmacodynamics. Due to the limited availability of specific quantitative data for this compound, information from structurally and functionally related compounds, such as etizolam and midazolam, is included to provide a comparative context.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5] The binding of this compound to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, leading to an increased frequency of chloride channel opening.[6][7] This influx of chloride ions causes hyperpolarization of the neuron, resulting in a decrease in neuronal excitability.[8] This inhibitory action in the brain produces the characteristic anxiolytic, sedative, muscle relaxant, and hypnotic effects of benzodiazepines.[3][9]

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of this compound.

Receptor Binding and Functional Activity

The affinity of a benzodiazepine for the GABA-A receptor and its efficacy in potentiating GABA's effects are key determinants of its pharmacological profile.

Receptor Binding Affinity

While specific binding affinity (Ki) values for this compound at different GABA-A receptor subtypes are not extensively documented in publicly available literature, it is known to bind to the benzodiazepine site.[2] For context, the binding affinities of related benzodiazepines are presented in the table below. Lower Ki values indicate higher binding affinity.

| Compound | GABA-A Receptor Subtype | Ki (nM) |

| This compound | Data not available | Data not available |

| Diazepam-like (3-S) | α1β3γ2 | 64 ± 2[10] |

| α2β3γ2 | 61 ± 10[10] | |

| α3β3γ2 | 102 ± 7[10] | |

| α5β3γ2 | 31 ± 5[10] | |

| Imidazobenzodiazepine (1-S) | α1β3γ2 | 190 ± 55[10] |

| α2β3γ2 | 67 ± 9[10] | |

| α3β3γ2 | 136 ± 24[10] | |

| α5β3γ2 | 17 ± 5[10] | |

| Triazolam-like (2-S) | α1β3γ2 | 663 ± 21[10] |

| α2β3γ2 | 164 ± 15[10] | |

| α3β3γ2 | 656 ± 110[10] | |

| α5β3γ2 | 80 ± 4[10] |

Functional Potency (EC50)

The functional potency (EC50) of a benzodiazepine refers to the concentration required to produce 50% of its maximal effect in potentiating GABA-induced currents. Specific EC50 values for this compound across different GABA-A receptor subtypes are not widely reported. The table below shows EC50 values for midazolam, another benzodiazepine, for comparison.

| Compound | GABA-A Receptor Subtype | EC50 (nM) |

| This compound | Data not available | Data not available |

| Midazolam | α1β2γ2L | 249[3] |

| α1β2γ2S | 211[3] |

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

This compound is reported to be rapidly absorbed after oral administration, with peak plasma levels achieved between 30 minutes and 2 hours.[2]

Metabolism and Excretion

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[4][11] The metabolism is mainly an oxidative process.[4] The resulting metabolites are then excreted primarily in the urine.[11] The mean elimination half-life of this compound is approximately 3.4 hours.[2]

The following table summarizes the known pharmacokinetic parameters for this compound.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 30 minutes - 2 hours[2] |

| Elimination Half-life (t1/2) | ~3.4 hours[2] |

| Primary Metabolic Enzyme | CYP3A4[4][11] |

| Route of Excretion | Primarily urine[11] |

Metabolic Pathway

The metabolic pathway of this compound involves oxidation by CYP3A4. While a detailed pathway is not fully elucidated in the available literature, the general scheme of benzodiazepine metabolism can be inferred.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline standard experimental protocols relevant to the study of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Detailed Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer and centrifuge to pellet the membranes containing GABA-A receptors. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled benzodiazepine (e.g., [3H]Flunitrazepam), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand like diazepam).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Patch-Clamp Electrophysiology)

This protocol is used to determine the functional potency (EC50) of a test compound in modulating GABA-induced chloride currents.

Detailed Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Whole-Cell Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the transfected cells.

-

Drug Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current. Co-apply GABA with varying concentrations of this compound and record the potentiation of the GABA-induced current.

-

Data Analysis: Measure the peak amplitude of the potentiated currents and normalize them to the baseline GABA current. Plot the percentage potentiation against the logarithm of the this compound concentration to determine the EC50 value.

In Vivo Pharmacokinetic Study in Rodents

This protocol is used to determine the pharmacokinetic parameters of a test compound in a living organism.

Detailed Protocol:

-

Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

-

Drug Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect blood samples at various time points after drug administration.

-

Sample Processing: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Conclusion

This compound is a thienodiazepine that acts as a positive allosteric modulator of the GABA-A receptor. Its pharmacological profile is characterized by anxiolytic, sedative, and muscle relaxant properties, consistent with other members of the benzodiazepine class. While specific quantitative data on its receptor binding affinity and functional potency are limited, its mechanism of action and pharmacokinetic properties are generally understood. Further research is required to fully characterize the pharmacological profile of this compound, including its affinity and efficacy at different GABA-A receptor subtypes and the pharmacological activity of its metabolites. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of midazolam and sevoflurane on the GABAA receptors with alternatively spliced variants of the γ2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Midazolam metabolism in Cytochrome P450 3A knockout mice can be attributed to upregulated CYP2C enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cfsre.org [cfsre.org]

- 8. psychonautwiki.org [psychonautwiki.org]

- 9. Single and multiple dose pharmacokinetics of etizolam in healthy subjects | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

In-Vitro Characterization of Metizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizolam (4-(2-chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a thienotriazolodiazepine and a structural analog of the clinically utilized anxiolytic, etizolam. As a research chemical, a comprehensive in-vitro characterization is paramount to understanding its pharmacological and metabolic profile. This technical guide provides a detailed overview of the in-vitro methodologies used to characterize this compound, focusing on its interaction with the primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor, and its metabolic stability. While specific quantitative binding and functional data for this compound are not widely available in peer-reviewed literature, this guide outlines the established experimental protocols for determining these crucial parameters.

Introduction

This compound, also known as desmethyletizolam, is a positive allosteric modulator of the GABA-A receptor.[1] Similar to other benzodiazepines and thienodiazepines, its mechanism of action involves enhancing the effect of the inhibitory neurotransmitter GABA, leading to sedative, anxiolytic, myorelaxant, and hypnotic effects.[1][3] A thorough in-vitro evaluation is the first step in delineating the compound's potency, selectivity, and metabolic fate, which are critical for any further investigation.

Receptor Binding Affinity

The affinity of a compound for its receptor is a key determinant of its potency. For this compound, the primary target is the benzodiazepine binding site on the GABA-A receptor. The binding affinity is typically quantified by the inhibition constant (Ki). While specific Ki values for this compound at various GABA-A receptor subtypes are not readily found in the literature, the following experimental protocol outlines how this would be determined.

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity of a test compound.

Objective: To determine the Ki of this compound for specific GABA-A receptor subtypes.

Materials:

-

Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Radioligand: A high-affinity benzodiazepine site radioligand, such as [³H]-Flunitrazepam.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Incubation: In a multi-well plate, combine the receptor source, a fixed concentration of [³H]-Flunitrazepam, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Receptor Binding Affinity (Hypothetical)

The following table illustrates how the binding affinity data for this compound would be presented.

| GABA-A Receptor Subtype | Ki (nM) |

| α1β2γ2 | Data not available |

| α2β2γ2 | Data not available |

| α3β2γ2 | Data not available |

| α5β2γ2 | Data not available |

Functional Potency

Functional assays measure the biological response elicited by a compound. For this compound, this involves measuring the potentiation of the GABA-induced chloride current through the GABA-A receptor. The half-maximal effective concentration (EC50) is a key parameter determined from these assays.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the EC50 of this compound for potentiating GABA-activated currents in specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs: For the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

GABA solution.

-

This compound solutions of varying concentrations.

-

TEVC setup: Including amplifier, electrodes, and data acquisition system.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.

-

This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.

-

Data Analysis:

-

Measure the peak amplitude of the GABA-activated currents in the absence and presence of this compound.

-

Normalize the potentiated currents to the baseline GABA current.

-

Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC50 value.

-

Data Presentation: Functional Potency (Hypothetical)

| GABA-A Receptor Subtype | EC50 (nM) |

| α1β2γ2 | Data not available |

| α2β2γ2 | Data not available |

| α3β2γ2 | Data not available |

| α5β2γ2 | Data not available |

Metabolic Stability

The metabolic stability of a compound provides insight into its potential in-vivo half-life and clearance. In-vitro studies with human liver microsomes (HLMs) are commonly used to assess Phase I metabolic pathways. Studies have shown that this compound undergoes metabolism, primarily through hydroxylation.[4][5]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in-vitro half-life and intrinsic clearance of this compound.

Materials:

-

Pooled Human Liver Microsomes (HLMs).

-

This compound.

-

NADPH regenerating system (as a source of cofactors for CYP450 enzymes).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Quenching solution: Cold acetonitrile or methanol containing an internal standard.

-

Instrumentation: LC-MS/MS for analysis.

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs and phosphate buffer. Pre-warm the mixture to 37°C.

-

Reaction Initiation: Add this compound to the reaction mixture, followed by the NADPH regenerating system to initiate the metabolic reaction.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the cold quenching solution to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in-vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

-

Data Presentation: Metabolic Stability

| Parameter | Value |

| In-vitro Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

| Identified Metabolites | |

| M1 | Monohydroxylated metabolite (at the 2-ethyl moiety)[4] |

| M2 | N-hydroxythis compound[4] |

| M3 | Unidentified monohydroxylated metabolite[4] |

Visualizations

Signaling Pathway

This compound acts as a positive allosteric modulator of the GABA-A receptor. Its binding to the benzodiazepine site enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.

Caption: this compound's signaling pathway at the GABA-A receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for determining the receptor binding affinity of this compound.

References

Metizolam: A Technical Guide to its Legal Status, Pharmacology, and Analysis for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizolam (also known as desmethyletizolam) is a thienotriazolodiazepine, a class of compounds structurally related to benzodiazepines. It has emerged as a novel psychoactive substance (NPS) and is encountered in the illicit drug market. This technical guide provides an in-depth overview of the legal status of this compound for research purposes across key international jurisdictions. Furthermore, it details its mechanism of action, summarizes available pharmacological data, and presents established experimental protocols for its synthesis and analysis. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating this compound.

Legal Status for Research Purposes

The legal status of this compound for research purposes is complex and varies significantly between countries. It is crucial for any researcher to be fully aware of and compliant with the specific regulations in their jurisdiction before initiating any research involving this substance. The following table summarizes the available information on the legal status of this compound in several key regions.

| Jurisdiction | Legal Status | Regulation/Act | Implications for Research |

| United States | Not Federally Scheduled | Controlled Substances Act (CSA) | While not explicitly scheduled at the federal level, its close structural and pharmacological similarity to controlled benzodiazepines and its status as a "designer drug" place it in a legal gray area. Research may be subject to institutional review and potential DEA scrutiny. State laws may also apply. |

| United Kingdom | Class C Drug, Schedule 1 | Misuse of Drugs Act 1971, Misuse of Drugs Regulations 2001 | Schedule 1 classification indicates no recognized medicinal use. A Home Office license is required for production, possession, or supply for research purposes, which is subject to stringent controls. |

| Canada | Schedule IV | Controlled Drugs and Substances Act (CDSA) | A license from Health Canada is required for any research activities involving this compound. |

| Germany | Controlled Substance | New Psychoactive Substances Act (NpSG) | Possession, production, and trade are prohibited. Use for approved scientific and industrial purposes may be permissible under strict licensing and control. |

| Sweden | Controlled Substance | - | Classified as a narcotic, making research highly restricted and subject to government approval. |

| Australia | Prohibited Substance (Schedule 9) | Poisons Standard | Schedule 9 substances are prohibited from sale, supply, and use. Research is strictly controlled and requires a specific permit from relevant state or territory health authorities and approval from a recognized human research ethics committee.[1] |

| International | Not Scheduled | 1971 UN Convention on Psychotropic Substances | This compound is not currently under international control. However, its analogue, etizolam, was placed in Schedule IV of the convention in 2020, suggesting that this compound may be considered for scheduling in the future.[2] |

Pharmacology and Mechanism of Action

This compound, like classical benzodiazepines, exerts its effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability and producing anxiolytic, sedative, myorelaxant, and amnestic effects.

Figure 1. Signaling pathway of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

Precise, experimentally determined binding affinity (Ki) values for this compound at various GABA-A receptor subtypes are not widely available in the peer-reviewed literature. However, some studies provide comparative data and predicted affinities.

| Compound | Receptor Subtype | Predicted Binding Affinity (log 1/c) | Reference |

| This compound | GABA-A (non-specific) | Not explicitly stated, but categorized as one of the least potent among a group of 10 designer benzodiazepines. | [3] |

| Diazepam | GABA-A (non-specific) | - | - |

| Etizolam | GABA-A (non-specific) | - | - |

Note: log 1/c is the logarithm of the reciprocal of the molar inhibitory concentration (IC50) required to displace 50% of a radioligand from the receptor, providing an estimate of binding affinity.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 5-(o-chlorophenyl)-7-ethyl-1,2-dihydro-3H-thieno[2,3-e][1][2]diazepine-2-thione. A reported two-step synthetic route is as follows:

-

Step 1: Reaction of the starting thione with hydrazine hydrate (N₂H₄·H₂O) in methanol at ambient temperature.

-

Step 2: Subsequent treatment with sulfuric acid (H₂SO₄) in ethanol under heating for 5 hours.

This is a generalized description, and specific reaction conditions, purification, and characterization would need to be optimized.

Analytical Detection and Quantification

Several analytical methods have been developed for the detection and quantification of this compound in biological matrices. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly employed technique.

-

Hydrolysis: To cleave glucuronide conjugates, urine samples (e.g., 0.5 mL) are often subjected to enzymatic hydrolysis with β-glucuronidase.

-

Extraction: A liquid-liquid extraction (LLE) is performed, typically at an alkaline pH (e.g., pH 9.5) with an organic solvent.

-

Reconstitution: The organic layer is evaporated to dryness and the residue is reconstituted in a suitable solvent for UPLC-MS/MS analysis.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for this compound and an internal standard.

Figure 2. General experimental workflow for the analysis of this compound in urine.

In Vitro Metabolism Studies

The metabolism of this compound can be investigated in vitro using human liver microsomes (HLMs).

-

Incubation: this compound is incubated with HLMs in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

-

Metabolite Identification: The reaction mixture is analyzed by high-resolution mass spectrometry (e.g., LC-QTOF-MS) to identify potential metabolites. Studies have shown that this compound undergoes phase I metabolism, primarily through hydroxylation.[2]

Conclusion

This compound is a psychoactive substance with a legal status that presents significant hurdles for research in many parts of the world. Its classification as a controlled or prohibited substance in numerous countries necessitates strict adherence to licensing and regulatory requirements. While its primary mechanism of action through the GABA-A receptor is understood in the context of benzodiazepine pharmacology, specific quantitative data on its receptor binding profile remains limited. The experimental protocols outlined in this guide provide a foundation for researchers to develop and validate methods for the synthesis, detection, and pharmacological characterization of this compound. Given its prevalence as an NPS, further research into its detailed pharmacology, toxicology, and metabolic fate is warranted to better understand its potential impact on public health. Researchers must, however, navigate the complex legal landscape before embarking on any studies involving this compound.

References

- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, this compound and nitrazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Metizolam: A Technical Guide to its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizolam (4-(2-chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a thienodiazepine derivative, a class of compounds structurally related to benzodiazepines. Initially synthesized in the 1970s during a period of active research into novel anxiolytic and hypnotic agents, this compound did not see commercial pharmaceutical development. It has since emerged on the novel psychoactive substances (NPS) market, garnering interest from both a forensic and pharmacological perspective. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, its mechanism of action, and its metabolic fate. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide also presents data for the structurally and functionally related benzodiazepine, Midazolam, for comparative and illustrative purposes. Detailed experimental protocols for key areas of study are provided as templates for researchers.

Discovery and History of Development

The origins of this compound can be traced back to the extensive research and development of benzodiazepine and related heterocyclic compounds by pharmaceutical companies in the mid-20th century. Following the successful launch of chlordiazepoxide (Librium) in 1960 and diazepam (Valium) in 1963 by Hoffmann-La Roche, the therapeutic potential of this class of drugs spurred widespread investigation into novel structural analogues with improved pharmacokinetic or pharmacodynamic profiles.

Thienodiazepines, which feature a thiophene ring fused to a diazepine ring, emerged from this wave of innovation. Japanese pharmaceutical companies were particularly active in this area, with the synthesis of compounds like Etizolam patented in 1972 and approved for medical use in Japan in 1984.[4] The synthesis of various thienotriazolodiazepines, the subclass to which this compound belongs, was described in patents from this era, indicating that these compounds were considered for their potential therapeutic applications.[5][6][7]

While the exact date and entity responsible for the first synthesis of this compound are not clearly documented in readily available literature, its structural motifs are consistent with the thienodiazepine research programs of the 1970s. For decades, this compound remained a compound of purely academic or industrial interest, without progressing to clinical trials or commercialization. Its re-emergence has been as a designer drug, part of the ever-growing catalog of novel psychoactive substances.

The following diagram illustrates the logical progression from foundational benzodiazepine discovery to the synthesis of thienodiazepines like this compound and its eventual appearance as a novel psychoactive substance.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines and thienodiazepines, exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding event does not open the channel directly but rather enhances the effect of GABA by increasing the frequency of channel opening. This potentiation of GABAergic inhibition in the central nervous system is responsible for the anxiolytic, sedative, hypnotic, and muscle relaxant properties of these compounds.

The following diagram illustrates the signaling pathway of GABA-A receptor activation and its modulation by this compound.

Quantitative Pharmacological Data

Table 1: Comparative Binding Affinities (Ki) at the GABA-A Receptor

| Compound | Ki (nM) | Reference |

| This compound | Not Reported | - |

| Midazolam | 1.4 - 2.2 | [8] |

| Diazepam | ~10 | [9] |

| Lorazepam | Not Reported | - |

| Clonazepam | 0.85 ± 0.02 | [9] |

Table 2: Pharmacokinetic Parameters of Midazolam (Intravenous Administration)

| Parameter | Value | Unit | Reference |

| This compound | |||

| Half-life (t½) | Not Reported | hours | - |

| Volume of Distribution (Vd) | Not Reported | L/kg | - |

| Clearance (Cl) | Not Reported | mL/min/kg | - |

| Midazolam | |||

| Half-life (t½) | 1.5 - 2.5 | hours | [10] |

| Volume of Distribution (Vd) | 1.11 ± 0.25 | L/kg | [3] |

| Clearance (Cl) | 16.1 ± 4.1 | mL/min/kg | [3] |

Metabolism

In vitro studies using human liver microsomes have shown that this compound undergoes phase I metabolism, primarily through oxidation. The main metabolites identified are mono-hydroxylated and di-hydroxylated derivatives.[1][11][12] It is presumed that, similar to other benzodiazepines and thienodiazepines, these reactions are catalyzed by cytochrome P450 enzymes, with CYP3A4 being a likely key contributor. Following phase I metabolism, the resulting hydroxylated metabolites are expected to undergo phase II conjugation, primarily glucuronidation, to facilitate their excretion.

Experimental Protocols

The following are example protocols for key experiments in the study of this compound. These are generalized procedures and would require optimization for specific laboratory conditions and research questions.

Example Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To identify the primary phase I metabolites of this compound.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the HLM suspension.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 1-10 µM.

-

Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the supernatant for the parent compound and potential metabolites.

The following diagram illustrates the experimental workflow for this protocol.

Example Protocol: GABA-A Receptor Binding Assay (Competitive Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Materials:

-

This compound

-

Radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam)

-

Rat or mouse whole brain membrane preparation (source of GABA-A receptors)

-

Tris-HCl buffer (pH 7.4)

-

Unlabeled benzodiazepine for non-specific binding determination (e.g., Diazepam)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the brain membrane preparation, a fixed concentration of the radiolabeled ligand, and either buffer (for total binding), a high concentration of unlabeled diazepam (for non-specific binding), or one of the dilutions of this compound.

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a thienodiazepine with a history rooted in the pharmaceutical research of the 1970s. While it did not proceed to clinical use, its recent emergence as a novel psychoactive substance necessitates a thorough understanding of its pharmacology. It is presumed to act as a positive allosteric modulator of the GABA-A receptor, producing effects similar to classical benzodiazepines. However, a significant lack of specific quantitative data on its binding affinity and pharmacokinetics in the public domain highlights the need for further research to fully characterize its pharmacological and toxicological profile. The experimental protocols provided in this guide offer a framework for researchers to conduct such investigations.

References

- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of midazolam administered as a concentrated intranasal spray. A study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etizolam - Wikipedia [en.wikipedia.org]

- 5. EP0692483A1 - Cell adhesion inhibitor and thienotriazolodiazepine compound - Google Patents [patents.google.com]

- 6. US5712274A - Thienotriazolodiazepine compounds and their pharmaceutical use - Google Patents [patents.google.com]

- 7. WO1998011111A1 - Thienotriazolodiazepine compounds and medicinal uses thereof - Google Patents [patents.google.com]

- 8. Pharmacokinetics and bioavailability of midazolam after intravenous, subcutaneous, intraperitoneal and oral administration under a chronic food-limited regimen: relating DRL performance to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of midazolam in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacokinetics of midazolam after i.v. administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, this compound and nitrazolam. | Semantic Scholar [semanticscholar.org]

- 12. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, this compound and nitrazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

Metizolam solubility in common laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of metizolam in common laboratory solvents. The information is intended to assist researchers, scientists, and drug development professionals in designing and conducting experiments, as well as in the formulation of this compound for preclinical and analytical studies.

Core Data Presentation

The solubility of this compound varies significantly across different solvents, a critical consideration for its handling, formulation, and analysis. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method | Source |

| Dimethylformamide (DMF) | 15 | Not Specified | Not Specified | Cayman Chemical[1] |

| Dimethyl sulfoxide (DMSO) | 15 | Not Specified | Not Specified | Cayman Chemical[1] |

| Methanol | ≥ 1 | Not Specified | Implied from commercially available solution | Multiple sources |

| Acetonitrile | ≥ 1 | Not Specified | Implied from commercially available solution | Sigma-Aldrich, Cayman Chemical |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 | Not Specified | Not Specified | Cayman Chemical[1] |

| Water | Poorly soluble | Not Specified | General property of benzodiazepines | Inferred from multiple sources |

| Ethanol | Slightly soluble | Not Specified | General property of benzodiazepines | Inferred from multiple sources |

Experimental Protocols

The determination of a compound's thermodynamic solubility is a fundamental aspect of its physicochemical characterization. The Shake-Flask method is a widely accepted and reliable technique for this purpose. Below are detailed methodologies for determining the solubility of this compound using this method, followed by quantification using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Thermodynamic Solubility Determination: Shake-Flask Method

This protocol is a generalized procedure based on established methods for determining the equilibrium solubility of pharmaceutical compounds.

a. Materials and Equipment:

-

This compound (crystalline solid, ≥98% purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile) of appropriate purity (e.g., HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

b. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). The vials should be agitated for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of the excess solid. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. To remove any remaining particulate matter, filter the supernatant through a syringe filter (0.22 µm) into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification (HPLC or UV-Vis).

Quantification by High-Performance Liquid Chromatography (HPLC)

a. Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of acetonitrile and water or methanol and water, with or without a pH modifier like formic acid or ammonium acetate, to achieve good peak shape and retention time for this compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: this compound has a UV maximum at approximately 232 nm, which is a suitable wavelength for detection.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

b. Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Sample Analysis: Inject the diluted supernatant samples into the HPLC system and record the peak areas.

-

Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted samples. Calculate the original solubility in the saturated solution by taking into account the dilution factor.

Quantification by UV-Vis Spectrophotometry

a. Instrumentation and Conditions:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm quartz cuvettes.

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the specific solvent being used. For reference, the λmax in some solvents is around 232 nm.

b. Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of the standard solutions at the predetermined λmax. Construct a calibration curve by plotting absorbance against the concentration of the standards.

-

Sample Analysis: Measure the absorbance of the diluted supernatant samples at the same λmax.

-

Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted samples. Calculate the original solubility in the saturated solution by taking into account the dilution factor.

Mandatory Visualization